(2-Methyl-2-phenylpropyl)(propyl)amine hydrochloride
Overview
Description
(2-Methyl-2-phenylpropyl)(propyl)amine hydrochloride is a chemical compound with the molecular formula C13H22ClN It is a hydrochloride salt form of (2-Methyl-2-phenylpropyl)(propyl)amine, which is characterized by its unique structure consisting of a phenyl group attached to a propylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-2-phenylpropyl)(propyl)amine hydrochloride typically involves the alkylation of (2-Methyl-2-phenylpropyl)amine with propyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the alkylation process. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: (2-Methyl-2-phenylpropyl)(propyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated amines or other substituted derivatives.
Scientific Research Applications
(2-Methyl-2-phenylpropyl)(propyl)amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of (2-Methyl-2-phenylpropyl)(propyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
(2-Methyl-2-phenylpropyl)amine: The parent compound without the propyl group.
(2-Phenylpropyl)amine: A structurally related compound with a similar backbone.
(2-Methylpropyl)amine: A compound with a similar alkyl chain but lacking the phenyl group.
Uniqueness: (2-Methyl-2-phenylpropyl)(propyl)amine hydrochloride is unique due to the presence of both a phenyl group and a propyl group attached to the amine backbone. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-methyl-2-phenyl-N-propylpropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N.ClH/c1-4-10-14-11-13(2,3)12-8-6-5-7-9-12;/h5-9,14H,4,10-11H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXWIHFUUAXNKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(C)(C)C1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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